Butyric acid

C4H8O2

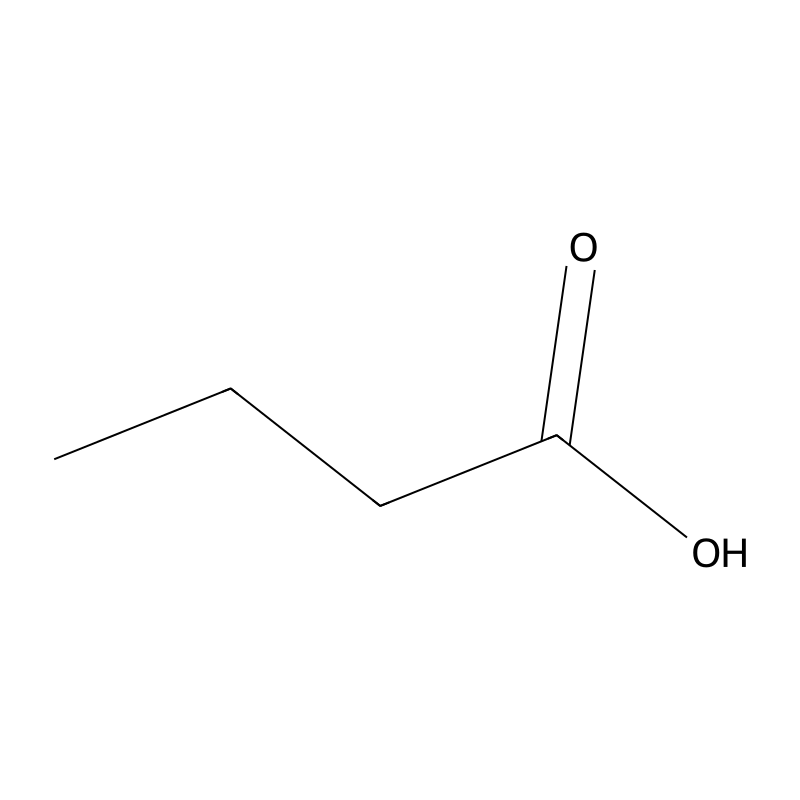

CH3CH2CH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H8O2

CH3CH2CH2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, ether; slightly soluble in carbon tetrachloride

In water, 6.00X10+4 mg/L at 25 °C

60.0 mg/mL

Solubility in water: miscible

miscible with alcohol, most fixed oils, propylene glycol, wate

Synonyms

Canonical SMILES

Gut Health and Microbiome

- Role in gut function: Butyric acid is a primary energy source for colonocytes (cells lining the colon) and plays a crucial role in maintaining gut health []. It promotes intestinal mucosal repair and functional recovery []. Research suggests that butyric acid-producing bacteria like Clostridium, Eubacterium, Fusobacterium, and Bacteroidaceae contribute significantly to gut health [].

- Impact on intestinal diseases: Studies indicate that butyric acid may help prevent and manage conditions like diarrhea []. Sodium butyrate, a salt form of butyric acid, might enhance water absorption in the colon and influence gut microbiota composition, potentially aiding in preventing traveler's diarrhea [].

Cancer Research

- Anti-cancer properties: Butyric acid exhibits potential anti-cancer properties. Studies have shown that sodium butyrate can inhibit the growth of colorectal cancer cells and induce cell death through various mechanisms []. Additionally, research suggests that diets rich in fiber, which promote the growth of butyric acid-producing bacteria in the gut, may be associated with a reduced risk of colon cancer [].

Other Potential Applications

- Biofuel production: Butyric acid is being explored as a potential biofuel due to its ability to be produced from renewable sources []. Research is ongoing to develop efficient methods for large-scale production of bio-based butyric acid for industrial applications [].

Future Directions

Research on butyric acid is actively evolving, with scientists investigating its potential applications in various fields. This includes exploring its use in:

- Hemoglobinopathies: Butyric acid derivatives are being investigated as potential treatments for hemoglobinopathies like sickle cell disease [].

- Inflammation: Butyric acid's anti-inflammatory properties hold promise for treating inflammatory bowel diseases [].

- The information provided is based on ongoing scientific research, and the therapeutic applications of butyric acid are still under investigation.

- Further research is needed to fully understand the efficacy and safety of using butyric acid for various medical conditions.

Butyric acid, also known as butanoic acid, is a saturated carboxylic acid with the chemical formula or structurally represented as . This compound is characterized by its colorless, oily liquid state and a notably unpleasant odor, often associated with rancid butter. Butyric acid is miscible in water, ethanol, and ether, and it is primarily found in butter, animal fats, and various dairy products, constituting about 3% to 4% of butter's composition .

In the human body, butyric acid produced by gut bacteria serves as a crucial energy source for colonocytes (colon cells). It also plays a role in gut health by regulating gene expression, promoting intestinal barrier function, and modulating the immune system []. Butyric acid's mechanism of action in these processes involves interactions with specific receptors on colonocytes and immune cells, leading to various cellular responses.

- Neutralization: When reacted with sodium hydroxide, butyric acid forms sodium butyrate along with water and carbon dioxide:

- Hydrolysis: When treated with water, butyric acid can yield acetic acid and ethanol:

- Oxidation: Butyric acid can be oxidized by agents like potassium dichromate to produce carbon dioxide and acetic acid .

Butyric acid plays a significant role in human health and metabolism. It is recognized as a short-chain fatty acid that serves multiple biological functions:

- Gut Health: Butyric acid is produced in the colon during the fermentation of dietary fibers by gut bacteria. It serves as a primary energy source for colonocytes (colon cells) and has anti-inflammatory properties that may help maintain gut health .

- Metabolic Regulation: It influences metabolic pathways by acting as a signaling molecule that can affect gene expression related to fat metabolism and inflammation .

- Potential Therapeutic Effects: Research suggests that butyric acid may have protective effects against colorectal cancer and other gastrointestinal disorders due to its ability to enhance the integrity of the intestinal barrier .

Butyric acid can be synthesized through various methods:

- Industrial Production: The most common method involves the oxidation of butyraldehyde, which is derived from propylene through hydroformylation. This process typically requires a catalyst:followed by oxidation:

- Microbial Fermentation: Under anaerobic conditions, certain bacteria such as Clostridium butyricum can produce butyric acid from carbohydrates or fatty acids .

Butyric acid has a wide range of applications across various industries:

- Food Industry: Used as a flavoring agent and preservative; it imparts a characteristic flavor to certain cheeses and fermented products.

- Pharmaceuticals: Investigated for its potential therapeutic effects in treating gastrointestinal diseases and metabolic disorders.

- Chemical Manufacturing: Serves as an intermediate in the production of various chemicals, including esters used in fragrances and solvents.

- Animal Feed: Utilized as a feed additive to promote gut health in livestock .

Research into the interactions of butyric acid with other compounds reveals its unique properties:

- Interaction with Gut Microbiota: Butyric acid influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains.

- Cellular Interactions: It modulates immune responses by interacting with immune cells, potentially influencing inflammatory processes .

- Metabolic Effects: Studies indicate that butyric acid may enhance insulin sensitivity and influence lipid metabolism through its role as a signaling molecule .

Butyric acid is part of a broader class of short-chain fatty acids. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Acetic Acid | Simple carboxylic acid; widely used as vinegar. | |

| Propionic Acid | Used as a preservative; has antimicrobial properties. | |

| Isobutyric Acid | Isomer of butyric acid; used in organic synthesis. | |

| Valeric Acid | Longer chain fatty acid; found in some essential oils. |

Butyric acid stands out due to its specific role in gut health and its production via fermentation processes, distinguishing it from other fatty acids that may not have similar biological activities or health benefits .

Molecular Structure and Isomerism

Butyric acid, systematically known as butanoic acid, is a straight-chain saturated fatty acid with the molecular formula C₄H₈O₂ [1] [2]. The compound represents the simplest four-carbon carboxylic acid, featuring a linear aliphatic chain terminating in a carboxyl functional group. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as butanoic acid, though it is commonly referred to by its historical name, butyric acid [2].

The molecular structure of butyric acid can be represented as CH₃CH₂CH₂COOH, exhibiting a molecular weight of 88.11 grams per mole [1] [3] [4]. This straight-chain configuration distinguishes it from its constitutional isomer, isobutyric acid (2-methylpropanoic acid), which possesses a branched carbon skeleton with the formula (CH₃)₂CHCOOH [5]. The structural difference between these isomers significantly influences their physical and chemical properties, with butyric acid demonstrating different melting points, boiling points, and spectroscopic characteristics compared to its branched counterpart.

The molecular geometry around the carboxyl group exhibits sp² hybridization at the carbonyl carbon, resulting in a planar arrangement with bond angles approximating 120 degrees. The remaining carbon atoms in the aliphatic chain display sp³ hybridization with tetrahedral geometry. Quantum chemical calculations using Møller-Plesset perturbation theory indicate that the most stable conformer of butyric acid features a nonplanar aliphatic chain, with multiple conformational isomers coexisting at ambient temperatures [6] [7].

Isomerization studies have demonstrated that butyric acid can undergo structural rearrangement under specific conditions. Research investigating the degradation of butyric acid isomers in anaerobic methanogenic systems revealed isomerization between normal butyric acid and isobutyric acid, with degradation rates ranging from 0.52 to 1.39 day⁻¹ for normal butyric acid and 0.46 to 1.15 day⁻¹ for isobutyric acid [8]. This isomerization process appears to be coupled with methanogenic degradation pathways and exhibits higher degrees of conversion under thermophilic conditions compared to mesophilic environments.

Physical Properties (Melting Point, Boiling Point, Solubility)

The physical properties of butyric acid reflect its molecular structure and intermolecular interactions, particularly hydrogen bonding capabilities arising from the carboxyl functional group. Comprehensive characterization reveals distinct thermal, mechanical, and solubility characteristics that define its behavior under various conditions.

Thermal Properties

| Property | Value | Temperature Conditions |

|---|---|---|

| Melting Point | -5.1 to -7.9°C | Standard atmospheric pressure |

| Boiling Point | 162-164°C | Standard atmospheric pressure |

| Flash Point | 72°C | Closed cup method |

| Autoignition Temperature | 443°C | Standard test conditions |

The melting point of butyric acid ranges from -5.1 to -7.9°C, indicating that the compound exists as a liquid under typical ambient conditions [9] [10] [11]. The boiling point of 162-164°C reflects moderate intermolecular forces, primarily attributed to hydrogen bonding between carboxyl groups [4] [9] [10]. These thermal properties position butyric acid between shorter-chain carboxylic acids, which exhibit lower boiling points, and longer-chain fatty acids with correspondingly higher boiling points.

Physical State and Density Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| Density | 0.958-0.964 g/mL | 25°C, standard pressure |

| Refractive Index | 1.398-1.3991 | 20°C, sodium D-line |

| Dynamic Viscosity | 1.426-1.54 mPa·s | 25°C |

| Surface Tension | 26.51-26.71 mN/m | Room temperature |

At standard conditions, butyric acid presents as a colorless, oily liquid with a density slightly lower than water [4] [11] [12]. The refractive index of approximately 1.399 indicates moderate optical density, consistent with organic compounds containing oxygen functional groups [10] [12]. The relatively low viscosity facilitates fluid handling and mixing applications, while the surface tension reflects the polar nature of the carboxyl group.

Solubility Characteristics

| Solvent | Solubility | Interaction Mechanism |

|---|---|---|

| Water | Miscible (7.5 g/100 mL) | Hydrogen bonding |

| Ethanol | Miscible | Hydrogen bonding, dipolar interactions |

| Diethyl Ether | Soluble | Dipolar interactions |

| Chloroform | Soluble | Dipolar interactions |

| Methanol | Slightly soluble | Limited hydrogen bonding |

| Isopropanol | Sparingly soluble | Steric hindrance |

The solubility profile of butyric acid demonstrates its amphiphilic nature, with substantial water solubility attributed to hydrogen bonding between the carboxyl group and water molecules [4] [13] [12]. The compound exhibits complete miscibility with ethanol and good solubility in various organic solvents, reflecting the balance between hydrophilic and lipophilic characteristics [4] [12]. This dual solubility behavior makes butyric acid suitable for applications requiring compatibility with both aqueous and organic media.

Vapor Properties

The vapor pressure of butyric acid at 20°C measures 0.43 mmHg, indicating moderate volatility that contributes to its characteristic odor [4] [14]. The vapor density of 3.04 relative to air suggests that butyric acid vapors are significantly heavier than air and may accumulate in low-lying areas. These vapor characteristics have implications for handling procedures and ventilation requirements in industrial applications.

Acid-Base Behavior and Reactivity

Butyric acid exhibits characteristic weak acid behavior, with its acid-base properties fundamentally determined by the carboxyl functional group. The compound demonstrates predictable ionization patterns and participates in typical carboxylic acid reactions, making it a representative example of aliphatic carboxylic acid chemistry.

Acid Dissociation Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| pKa | 4.81-4.83 | 25°C, aqueous solution |

| pH (1 mM solution) | 3.94 | 25°C |

| pH (10 mM solution) | 3.42 | 25°C |

| pH (100 mM solution) | 2.92 | 25°C |

The acid dissociation constant (pKa) of butyric acid falls within the range of 4.81-4.83 at 25°C, classifying it as a weak acid [2] [4] [15] [16]. This pKa value indicates that at physiological pH (approximately 7.4), butyric acid exists predominantly in its ionized form as butyrate anion. The Henderson-Hasselbalch equation predicts that approximately 91% of butyric acid molecules are deprotonated at physiological pH, with only about 9% remaining in the undissociated acid form [17].

The pH values of butyric acid solutions demonstrate concentration-dependent acidity, with higher concentrations producing more acidic solutions due to increased hydrogen ion availability [4] [12]. Carbon-13 nuclear magnetic resonance studies have confirmed that the chemical shifts of carboxyl, alpha, and beta carbons exhibit sigmoidal relationships with pH, providing direct evidence for the ionization behavior [18].

Chemical Reactivity Patterns

Butyric acid participates in characteristic carboxylic acid reactions, following established mechanisms for nucleophilic substitution at the carbonyl carbon. The reactivity patterns include:

Esterification Reactions: Butyric acid readily undergoes esterification with alcohols to form esters. Enzymatic synthesis studies demonstrate that butyric acid can achieve 90% conversion to cinnamyl butyrate when reacted with cinnamyl alcohol under optimized conditions (50°C, 2% enzyme loading, 250 rpm agitation) [19]. The reaction follows ping-pong bi-bi kinetics with dead-end inhibition by both substrate acid and alcohol.

Oxidative Transformations: Research on gold-catalyzed oxidation reveals that butyric acid undergoes partial oxidation through unsaturated acid intermediates, ultimately forming gold ketenylidene species. The reaction proceeds with activation energies of 1.5-1.7 eV, with the rate-determining step involving carbon-oxygen bond scission rather than carbon-hydrogen bond breaking [20].

Salt Formation: As a weak acid, butyric acid forms salts with bases, with the calcium salt Ca(C₄H₇O₂)₂·H₂O being less soluble in hot water than in cold water, facilitating separation processes [2].

The reactivity of butyric acid is modulated by electronic effects from the alkyl chain, which provides electron-donating inductive effects that slightly reduce the acidity compared to formic acid but increase it relative to longer-chain fatty acids. The four-carbon chain length represents an optimal balance between solubility and hydrophobic character for many biological and industrial applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides comprehensive structural confirmation and quantitative characterization of butyric acid through multiple analytical techniques. Each spectroscopic method reveals specific molecular features that collectively establish unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance Spectroscopy

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Terminal methyl (CH₃) | 1.1 | Triplet | 3H | J-coupling with adjacent CH₂ |

| Central methylene (CH₂) | 1.6 | Quartet of triplets | 2H | Complex coupling pattern |

| Alpha methylene (α-CH₂) | 2.4 | Triplet | 2H | Deshielded by carbonyl group |

| Carboxyl proton (OH) | 11.5 | Singlet | 1H | Exchangeable proton |

Proton nuclear magnetic resonance analysis reveals four distinct proton environments in butyric acid, consistent with the molecular structure CH₃CH₂CH₂COOH [21] [22] [23]. The spectrum exhibits the expected 3:2:2:1 integration ratio, confirming the structural assignment. The terminal methyl group appears as a triplet at approximately 1.1 ppm due to coupling with the adjacent methylene group. The central methylene protons generate a complex multiplet around 1.6 ppm, appearing as a quartet of triplets due to coupling with both neighboring carbon environments. The alpha methylene protons are significantly deshielded to 2.4 ppm by the electron-withdrawing carbonyl group and appear as a triplet due to coupling with the central methylene. The carboxyl proton resonates at 11.5 ppm, though this signal may be absent or broadened due to rapid exchange with water or other protic solvents [23].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

| Carbon Position | Chemical Shift (ppm) | Assignment | Electronic Environment |

|---|---|---|---|

| Terminal methyl (C4) | ~14 | CH₃ | Aliphatic, electron-rich |

| Central methylene (C3) | ~19 | CH₂ | Aliphatic, moderate shielding |

| Alpha methylene (C2) | ~36 | CH₂ | Deshielded by carbonyl |

| Carbonyl carbon (C1) | ~180 | C=O | Highly deshielded |

Carbon-13 nuclear magnetic resonance spectroscopy provides direct evidence for four different carbon environments in butyric acid [24] [25] [18]. The carbonyl carbon appears at approximately 180 ppm, consistent with carboxylic acid functionality and falling within the expected range of 170-185 ppm for carboxylic acid carbonyls [25] [26]. The alpha carbon is deshielded to about 36 ppm due to the electron-withdrawing effect of the carbonyl group. The central methylene carbon resonates around 19 ppm, while the terminal methyl carbon appears at approximately 14 ppm, both values consistent with aliphatic carbon environments [18] [26].

Infrared Spectroscopy

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| O-H stretch | 3300-2400 | Broad, medium | Hydrogen-bonded hydroxyl |

| C-H stretch | 3000-2850 | Strong | Aliphatic C-H bonds |

| C=O stretch | 1730-1700 | Strong | Carbonyl stretching |

| C-O stretch | 1320-1210 | Strong | C-O bond in carboxyl group |

| O-H bend | 960-900 | Medium | OH out-of-plane bending |

Infrared spectroscopy reveals characteristic absorption bands that confirm the carboxylic acid functionality [7] [27] [28] [29]. The broad O-H stretching absorption spanning 3300-2400 cm⁻¹ results from extensive hydrogen bonding between carboxylic acid molecules, creating dimeric structures in the condensed phase. The carbonyl stretching frequency appears between 1730-1700 cm⁻¹, with the exact position dependent on the degree of hydrogen bonding and molecular aggregation state [29]. Matrix isolation studies demonstrate that multiple conformers exist, with the most stable conformer featuring a nonplanar aliphatic chain configuration [6] [7].

Mass Spectrometry

| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment | Fragmentation Process |

|---|---|---|---|

| 88 | Weak | Molecular ion [M]⁺ | Parent molecule |

| 71 | Medium | [M-17]⁺ | Loss of OH radical |

| 60 | Base peak | [M-28]⁺ | Loss of CO |

| 45 | Strong | [M-43]⁺ | Loss of C₃H₇ |

Mass spectrometric analysis produces characteristic fragmentation patterns that confirm the molecular structure and provide information about bond dissociation pathways [30] [31]. The molecular ion peak at m/z 88 is typically weak due to the facile fragmentation of carboxylic acids. The base peak appears at m/z 60, corresponding to the loss of carbon monoxide (28 mass units) from the molecular ion. A significant fragment at m/z 45 results from the loss of the propyl group (C₃H₇, 43 mass units), while the peak at m/z 71 corresponds to the loss of the hydroxyl radical (17 mass units) [30]. These fragmentation patterns are characteristic of aliphatic carboxylic acids and provide definitive structural confirmation when combined with other spectroscopic data.

Oxidation of Butanol

The oxidation of butanol represents one of the most established chemical pathways for butyric acid production. This method involves the controlled oxidation of normal butanol using various oxidizing agents under specific temperature and pressure conditions [1] [2] [3]. The process typically operates at temperatures around 130°C under atmospheric pressure conditions, achieving yields of up to 92% when utilizing appropriate catalyst systems [4].

Research has demonstrated that supported platinum nanoparticles exhibit high activity and selectivity toward butyraldehyde formation during the base-free oxidation of normal butanol by oxygen in aqueous phase systems [2] [3]. The presence of normal butanol in the aqueous medium is required to inhibit the over-oxidation of butyraldehyde to butyric acid, consequently enabling high selectivities toward the desired aldehyde intermediate at moderate butanol conversion levels [2] [3].

Studies utilizing octadecyltriethoxysilane-treated high-silica zeolite catalysts have shown that the oxidation process can be conducted efficiently in water at 130°C for 24 hours, yielding butyric acid with 92% efficiency [4]. The formation of butyric acid as a byproduct during butyraldehyde synthesis can promote platinum leaching from catalyst supports, necessitating the development of stable catalyst systems that maintain activity over multiple reaction cycles [2] [3].

Biooxidation approaches using Gluconobacter oxydans have also been investigated as alternative methods for butanol oxidation to butyric acid. These biological oxidation systems can achieve butyric acid concentrations of 135.3 grams per liter during 60-hour whole-cell catalysis processes, with substrate utilization rates increasing from 56.6% to 96.0% through optimized cell rejuvenation strategies [5].

Carbonylation of Propylene

The carbonylation of propylene represents a significant industrial pathway for butyric acid synthesis, particularly for the production of isobutyric acid derivatives [6] [7] [8]. This process involves the reaction of propylene with carbon monoxide in the presence of specialized catalyst systems, typically operating under elevated temperature and pressure conditions.

Hydroformylation processes utilizing propylene, carbon monoxide, and hydrogen as feedstocks have been extensively developed for aldehyde production, which subsequently undergoes oxidation to form butyric acid [9] [10] [11] [12]. Industrial hydroformylation typically operates at temperatures ranging from 170°C to 200°C under pressures of 6.0 to 8.6 megapascals, achieving propylene conversion rates of 81.6% with hydroformylation selectivities of 66.1% [10].

Supported ionic liquid phase catalysts prepared from ruthenium complexes have shown promising results for continuous gas-phase hydroformylation of propene with carbon dioxide [10]. These systems demonstrate the feasibility of utilizing carbon dioxide as a carbon source rather than traditional carbon monoxide, potentially reducing the environmental impact of the synthesis process [10].

The selective hydrocarboxylation of propylene to produce predominantly isobutyric acid has been achieved using palladium-based catalyst systems in liquid-phase reactions [7] [8]. These processes operate at temperatures between 75°C and 150°C under pressures of 250 atmospheres, utilizing specialized ligand systems to achieve high selectivity toward the desired branched acid product [7] [8].

Direct conversion of propylene oxide to 3-hydroxybutyric acid has been demonstrated using cobalt carbonyl ionic liquid catalysts, achieving greater than 99% conversion with 49% selectivity under mild reaction conditions [13]. This approach represents an alternative pathway that bypasses traditional aldehyde intermediates while maintaining high efficiency in carbon-carbon bond formation [13].

Microbial Biosynthesis

Clostridial Fermentation Mechanisms

Clostridial fermentation represents the primary biological pathway for butyric acid production, utilizing strictly anaerobic bacteria that efficiently convert carbohydrates into butyric acid through well-characterized metabolic pathways [14] [15] [16] [17]. The fermentation pathway begins with the glycolytic cleavage of glucose to two molecules of pyruvate, following the Embden-Meyerhof-Parnas pathway that generates two moles of adenosine triphosphate and nicotinamide adenine dinucleotide reduced form per glucose molecule [18] [15].

Pyruvate undergoes oxidation to acetyl coenzyme A through the action of pyruvate-ferredoxin oxidoreductase, generating carbon dioxide and hydrogen as byproducts [18] [15]. The acetyl coenzyme A subsequently enters the butyric acid biosynthetic pathway through acetoacetyl coenzyme A formation, catalyzed by acetyl coenzyme A acetyltransferase [18] [15]. Sequential reduction reactions involving β-hydroxybutyryl coenzyme A dehydrogenase, crotonase, and butyryl coenzyme A dehydrogenase convert the intermediate to butyryl coenzyme A [18] [15].

The final conversion of butyryl coenzyme A to butyric acid occurs through two distinct pathways depending on the bacterial species. Most Clostridium species utilize the phosphotransbutyrylase-butyrate kinase pathway, where phosphotransbutyrylase converts butyryl coenzyme A to butyryl phosphate, followed by butyrate kinase-mediated formation of butyric acid with concurrent adenosine triphosphate generation [14] [18]. However, Clostridium tyrobutyricum employs an alternative mechanism utilizing butyrate-acetate coenzyme A transferase, which transfers coenzyme A from butyryl coenzyme A to acetate, forming butyrate and regenerating acetyl coenzyme A [16] [17].

The balanced stoichiometric equation for glucose fermentation to butyric acid is: C₆H₁₂O₆ → C₄H₈O₂ + 2CO₂ + 2H₂, yielding three molecules of adenosine triphosphate per glucose molecule consumed [18] [15]. This relatively high energy yield contributes to the robust growth characteristics observed in butyric acid-producing clostridia under appropriate cultivation conditions [19] [20].

Clostridium tyrobutyricum demonstrates exceptional performance among butyric acid-producing strains, achieving butyric acid concentrations exceeding 85 grams per liter with rapid specific growth rates greater than 0.2 per hour [17]. This organism exhibits broad pH tolerance, maintaining active growth and organic acid biosynthetic capacity at pH values below 6.0, which facilitates product separation processes [17]. The strain can ferment various carbon sources including glucose, xylose, fructose, and lactate, though its substrate range is more limited compared to Clostridium butyricum [14] [21].

Metabolic Engineering of Production Strains

Metabolic engineering strategies have been extensively applied to enhance butyric acid production efficiency and expand substrate utilization capabilities in clostridial strains [21] [22] [23]. Overexpression of xylose catabolism genes represents a crucial approach for improving lignocellulosic biomass utilization, as xylose constitutes the second most abundant sugar in plant-derived feedstocks [21] [23].

Clostridium tyrobutyricum has been successfully engineered through overexpression of three heterologous xylose catabolism genes (xylT, xylA, and xylB) cloned from Clostridium acetobutylicum [21] [23]. The engineered strain demonstrated significantly enhanced xylose utilization efficiency, increasing from 13.8% to 94.3%, with corresponding improvements in butyric acid production from 19.4 grams per liter to 37.8 grams per liter when utilizing glucose and xylose simultaneously [21]. This modification resulted in higher xylose utilization rates (1.28 grams per liter per hour versus 0.16 grams per liter per hour) and improved butyrate productivity (0.53 grams per liter per hour versus 0.26 grams per liter per hour) [21].

Enhancement of the butyrate-to-acetate ratio represents another critical engineering target, as acetate formation competes with butyrate synthesis for acetyl coenzyme A precursors [14] [24]. Overexpression of butyryl coenzyme A-acetate coenzyme A transferase (cat1) and crotonase (crt) in Clostridium tyrobutyricum enhanced acetyl coenzyme A to butyrate flux while significantly reducing acetic acid production [24]. This modification resulted in a 2.24-fold increase in the butyrate-to-acetate ratio, reaching 15.76 grams per gram, demonstrating the effectiveness of targeted pathway enhancement [24].

Deletion strategies targeting competing pathways have proven effective for redirecting metabolic flux toward butyric acid production [22] [25]. Elimination of acetate kinase through ack gene deletion in Clostridium tyrobutyricum increased butyric acid titer and yield by reducing acetate formation [16]. Similarly, disruption of the butyrate kinase gene (buk) in Clostridium acetobutylicum achieved highly selective butyric acid production with improved butyrate-to-acetate ratios [25].

Escherichia coli has been engineered as an alternative host for butyric acid production, offering advantages in genetic tractability and cultivation requirements [22] [26]. Metabolic engineering strategies for Escherichia coli include elimination of major nicotinamide adenine dinucleotide reduced form-dependent reactions in fermentation metabolism, reconstruction of heterologous pathways leading to butyryl coenzyme A, and recruitment of endogenous acetoacetyl coenzyme A thiolase for butyrate formation [22]. Engineered Escherichia coli strains have achieved butyric acid titers of 28.4 grams per liter with yields of 0.37 grams per gram glucose consumed and exceptional butyrate-to-acetate ratios reaching 143 [22] [26].

Advanced engineering approaches have focused on energy conservation mechanisms and stress tolerance enhancement [16] [17]. Clostridium tyrobutyricum possesses unique energy conservation systems including the Rnf complex, NfnAB, and pyruvate-phosphate dikinase that are absent in other clostridial species [16]. These systems contribute to the organism's superior butyric acid tolerance and production capabilities, enabling sustained fermentation at high product concentrations [16] [17].

Industrial-Scale Production Techniques

Batch versus Continuous Fermentation Systems

Industrial-scale butyric acid production employs various fermentation strategies, with batch, fed-batch, and continuous systems each offering distinct advantages and limitations for commercial implementation [19] [27] [28]. Batch fermentation systems represent the simplest approach, operating with fixed substrate concentrations and allowing complete substrate consumption before product harvest [19] [29].

Batch fermentation systems typically achieve butyric acid concentrations ranging from 12 to 45 grams per liter, with productivities between 0.2 and 0.8 grams per liter per hour [19] [29]. The optimal pH for butyric acid production in batch systems has been determined to be 6.5, yielding cell concentrations of 3.65 grams per liter and butyric acid concentrations of 12.25 grams per liter [19]. Batch systems offer advantages including lower process complexity, reduced capital investment, and decreased contamination risk compared to continuous operations [27].

Fed-batch fermentation strategies have demonstrated superior performance over conventional batch systems by maintaining optimal substrate concentrations throughout the fermentation process [19] [20]. Fed-batch operations achieve butyric acid concentrations ranging from 16 to 63 grams per liter with productivities between 0.5 and 1.3 grams per liter per hour [19] [20]. Controlled substrate feeding prevents substrate inhibition while extending the productive fermentation period, resulting in maximum butyric acid concentrations of 16.74 grams per liter compared to 12.25 grams per liter in batch systems [19].

The rate of substrate supply represents a critical factor for optimizing fed-batch fermentation performance. Studies have demonstrated that substrate feeding controlled by gas production rates provides superior results compared to constant rate feeding strategies [14]. Fed-batch systems utilizing immobilized cell technologies have achieved remarkable butyric acid concentrations exceeding 60 grams per liter with Clostridium tyrobutyricum strains [14] [20].

Continuous fermentation systems offer the highest productivities, ranging from 0.8 to 1.5 grams per liter per hour, while achieving butyric acid selectivities between 85% and 97% [27] [28]. Continuous systems operate at steady-state conditions with continuous substrate feeding and product removal, enabling sustained production over extended periods [27]. Mathematical modeling of continuous fermentation has revealed that butyric acid production strongly depends on cell mass, while acetic acid production correlates with cell growth rate [27].

Cell recycling systems enhance continuous fermentation performance by maintaining high cell concentrations while operating at limited growth rates [14] [28]. Continuous fermentation with total cell recycle has achieved butyric acid selectivities of 96.8%, significantly exceeding batch fermentation results [27]. These systems allow operation at high cell concentrations and limited growth rates, consequently achieving high butyrate production rates and selectivity [14].

Partial cell recycle modes represent an intermediate approach that combines advantages of continuous operation with improved process control [28]. These systems maintain moderate cell concentrations while enabling steady product formation, offering improved yields and productivities compared to conventional batch systems [28].

The dilution rate significantly influences continuous fermentation performance, with decreased dilution rates improving butyric acid selectivity [27]. At dilution rates of 0.028 per hour, selectivity reaches 95.8%, while total cell recycle conditions can achieve selectivities of 97.3% [27]. However, continuous systems require higher capital investment, increased process complexity, and greater contamination risk compared to batch alternatives [27].

Downstream Processing and Purification

Downstream processing represents a critical component of industrial butyric acid production, accounting for significant portions of total production costs due to the low concentrations typical of fermentation broths [30] [31] [32]. The integration of efficient separation and purification technologies is essential for achieving economically viable butyric acid production from biological sources [33] [34].

High-pressure reverse osmosis has emerged as a promising preconcentration technology for butyric acid recovery from dilute fermentation broths [30] [31] [32]. High-pressure reverse osmosis membranes achieve concentration factors of 4.0 for butyric acid compared to 2.6-3.2 ranges observed with conventional reverse osmosis membranes [30] [32]. The integration of high-pressure reverse osmosis into in situ product recovery processes results in greater than five-fold increases in final butyric acid concentration in organic phases, with concomitant 76% reductions in organic solvent usage [30] [32].

Liquid-liquid extraction represents the most widely employed method for butyric acid separation from aqueous fermentation broths [33] [34] [35]. Octyl acetate has been identified as an optimal single extractant for butyric acid recovery, achieving 99% recovery efficiency with 99.8% product purity [34]. The distribution coefficient for butyric acid in octyl acetate systems reaches 6.17, significantly exceeding the 0.68 coefficient observed for acetic acid, enabling selective separation of target products [33].

Solvent selection critically influences extraction efficiency and subsequent purification requirements. Studies comparing various organic solvents have demonstrated that tertiary amine-containing solvents exhibit superior butyric acid extractive capabilities [14]. However, solvent toxicity considerations necessitate careful evaluation of extractant compatibility with fermentation systems, particularly for in situ product recovery applications [35].

Carbon dioxide pressurization has been investigated as an alternative to chemical pH adjustment for enhancing butyric acid extraction efficiency [35]. Pressurization at 50 bar improves extraction efficiency from solutions at pH 6, yielding distribution coefficients of 0.42 with butyl butyrate as extractant [35]. In situ removal of butyric acid during fermentation using temporal carbon dioxide pressurization increased production rates to 4.10 grams per liter per hour, representing nearly two-fold improvements over control processes [35].

Reverse electro-enhanced dialysis technology offers an alternative approach for organic acid separation from fermentation broths [33]. This electrodialysis-based method achieves butyric acid recovery efficiencies of 90% with acetic acid recovery efficiencies of 91% [33]. The technology generates acid solutions containing approximately 5.5% butyric acid content, suitable for subsequent purification steps [33].

Distillation processes complete the purification sequence, achieving high-purity butyric acid suitable for industrial applications [33] [34]. The distillation system separates butyric acid and acetic acid from organic solvents based on volatility differences, with organic acids collected as overhead products while solvents are recycled [33] [34]. Heat integration strategies minimize energy consumption, with optimized distillation systems requiring approximately 2.6 megajoules per kilogram of recovered acid [32].

Pervaporation processes have been evaluated for volatile fatty acid separation from aqueous solutions [36]. Recovery efficiencies exceeding 86% have been achieved for butyric acid through trioctylamine-filled polytetrafluoroethylene membranes from both synthetic solutions and complex matrices such as landfill leachate [36]. These membrane-based separations offer potential advantages in energy efficiency compared to conventional distillation approaches [36].

The economic viability of downstream processing significantly influences the overall production economics of biological butyric acid [30] [31] [34]. Recovery costs as low as $0.23 per kilogram butyric acid have been demonstrated using optimized liquid-liquid extraction and distillation sequences [34]. The integration of high-pressure reverse osmosis preconcentration reduces in situ product recovery costs by 53% while achieving 46% reductions in greenhouse gas emissions [30] [31].

Purity

Physical Description

Liquid

Colorless, oily liquid with an unpleasant, rancid odor; [HSDB]

COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid/strong, rancid, butterlike odou

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

163.5 °C

164 °C

Flash Point

72 °C

161 °F (72 °C) (Closed cup)

72 °C c.c.

Heavy Atom Count

Taste

Vapor Density

3.04 (Air= 1)

Relative vapor density (air = 1): 3

Density

0.959 at 20 °C/4 °C

Relative density (water = 1): 0.96

0.952-0.956

LogP

0.79 (LogP)

0.79

log Kow= 0.79

Odor

Penetrating and obnoxious odo

Odor Threshold

Appearance

Melting Point

-7.9 °C

-5.7 °C

Storage

UNII

GHS Hazard Statements

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Butyric acid has two contrasting functional roles. As a product of fermentation within the human colon, it serves as the most important energy source for normal colorectal epithelium. It also promotes the differentiation of cultured malignant cells. A switch from aerobic to anaerobic metabolism accompanies neoplastic transformation in the colorectum. The separate functional roles for n-butyrate may reflect the different metabolic activities of normal and neoplastic tissues. Deficiency of n-butyrate, coupled to the increased energy requirements of neoplastic tissue, may promote the switch to anaerobic metabolism.

Treatment of cultured HeLa cells with 5 mM butyrate caused an inhibition of growth as well as extensive chemical and morphological differentiation. Lysosomal enzyme activity changes are associated with both normal and neoplastic growth as well as many aspects of the neoplastic process. The comparative ultrastructural results showed that the butyrate treated cells had a more extensive internal membranous system than the untreated cells, whereas other organelles seemed unaffected. The histochemical localization of lysosomal acid phosphatase showed a 2-fold increase in particulate reaction product in the butyrate-treated HeLa cells. Butyrate treatment may prevent sublethal autolysis by arresting the leakage of the lysosomal enzymes from the lysosome into the cytosol and thus allowing the cell to differentiate chemically and morphologically.

Exposure of the rat glioma C6 cell line to butyric acid increased levels of L-triiodothyronine in the nuclear and extranuclear compartments. The increase in nuclear binding was not merely a reflection of the higher cellular hormone content, and Scatchard analysis of L-triiodothyronine binding to isolated nuclei revealed that butyric acid increased receptor number without changing affinity. The effect on the receptor was quantitatively important: a 48 hr incubation with 2 mM butyric acid increased nuclear binding by 2-3 fold, and 5 mM butyrate by 35 fold. Butyric acid increased receptor levels by decreasing receptor degradation, since the apparent half-life of receptor disappearance increased by approximately 3 fold in cells incubated with 2 mM butyric acid for 48 hr. Butyric acid had little effect in increasing the level of multiacetylated forms of H3 and H4 histone when studied in acid-urea gels, but it markedly inhibited the turnover of (3)H-acetate from the histone fraction. There was a striking similarity in the dose-response of butyric acid for increasing receptor levels and inhibiting histone deacetylation. Furthermore, a very close correlation between receptor levels and (3)H-acetate release was also found when different short-chain fatty acids were used.

Vapor Pressure

1.65 [mmHg]

1.65 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 57

Pictograms

Corrosive

Impurities

Other CAS

Absorption Distribution and Excretion

A pharmacokinetics study was performed by injecting butyric acid as sodium or arginine salts for possible antitumor therapies. In the case of 1-(14)C-labelled butyrate, the appearance of radioactivity in the blood of injected mice is rapid and some of it is maintained for relatively long periods in different organs, mainly the liver. However, no precision can be given about the structure of radioactive compounds in blood and tissues. Using GLC, the metabolism of butyrate in both animals and man were studied. In mice and rabbits, the half-life is less than 5 min. In man, the butyric acid elimination curve can be divided into two parts corresponding to two half-lives: for the first (0.5 min), the slope suggests an accelerated excretion, while for the following (13.7 min), a slow plateau is observed. The rapid elimination of butyrate is a limiting factor for practical applications. However, the lack of toxicity supports its use in human therapy.

Metabolism Metabolites

The metabolism of carboxyl-labeled butyric acid by liver tissue was investigated in vitro. It was shown that the test substance was converted to ketone bodies mainly by fission into 2-carbon chains with subsequent recombination, and to a lesser extent by direct beta-oxidation.

In isolated animal tissues butyric acid was oxidized to acetoacetic and beta-hydroxybutyric acid. The formation of carbohydrate and complete oxidation were also reported. Besides the formation of beta-hydroxybutyric acid the formation of ketone bodies represents possibly an alternative path after oxidation at the beta-carbon atom of butyric acid.

... Following butyraldehyde intake ... it is oxidized by aldehyde dehydrogenase, largely in the liver but also in other tissues. Butyric acid undergoes further oxidation via the Krebs cycle, or it may be conjugated with glutathione.

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

2C-E

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

From n-propanol and carbon monoxide at 200 atm in the presence of Ni-(CO)4 and Ni-I2

Obtained by fermentation of starches and molasses with selective enzymes (Granulo saccharobutyricum). It is subsequently isolated as calcium salt.

The reaction of butanol with concn alkali hydroxide at 275 °C yields hydrogen, butyric acid, and 2-ethylhexanoic acid.

Oxidation of butyraldehyde to butyric acid is most commonly carried out employing air or oxygen as the oxidant. Alternatively, organic oxidants, eg, cumene hydroperoxide, can also be employed effectively to give high yields of butyric acid.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Butanoic acid: ACTIVE

Fatty acids: ACTIVE

Analytic Laboratory Methods

Detection of organic acid sweetners, syrup carboxylic acids and carbohydrates by HPLC.

Carboxylate detection of /butyric acid in/ coffee, wine, and fruit juice by HPLC.

Detection of cheese volatile substances by gas chromatography. Detection of odorous substances of cheese by gas chromatography.

For more Analytic Laboratory Methods (Complete) data for n-BUTYRIC ACID (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography seperation of mixtures of fatty acids, phenols, and indoles were effected with flexible fused silica capillary columns containing either volatile fatty acid, Carbowax 20M nondeactivated fused silica (VFA) or Carbowax 20M deactivated (Carbowax 20M), or SP-2100, Carbowax 20M deactivated (Methyl Silicone) and the respective chromatograms compared for artificial mixtures, for human urine, or for Persian cat feces. Optimum conditions for the column were detected and fair to good separations were achieved.

Storage Conditions

Outside or detached storage is preferred. Separate from oxidizing materials, heat, oxidizers, and sunlight.

Interactions

Butyrate inhibited differentiation of F9 mouse teratocarcinoma stem cells in the presence of retinoic acid, when added within 8 hr of retinoic acid addition.

Stability Shelf Life

Dates

Sodium Decanoate Improves Intestinal Epithelial Barrier and Antioxidation via Activating G Protein-Coupled Receptor-43

Jinbiao Zhao, Jinhua Hu, Xi MaPMID: 34444916 DOI: 10.3390/nu13082756

Abstract

The study was conducted to explore actions of decanoic acid on regulating intestinal barrier and antioxidant functions in intestinal epithelium cells isolated from porcine jejunum (IPEC-J2) and C57/BL6 mice models. In vitro and vivo assays, mice and IPEC-J2 cells treated by HO

were disposed of sodium decanoate and sodium butyrate to determine intestinal barrier and antioxidant functions of the host. Results showed that sodium decanoate upregulated expression of tight junction proteins and improved antioxidant capacity in both IPEC-J2 cells treated by H

O

and mice models (

< 0.05). Sodium decanoate increased weight gain and ileal villus height of mice compared with control and sodium butyrate treatments (

< 0.05). Sodium decanoate increased α-diversity of ileal microbiota, volatile fatty acids concentration, and G protein-coupled receptor-43 (GPR-43) expression in the ileum and colon of mice (

< 0.05). In conclusion, sodium decanoate improved antioxidant capacity, intestinal morphology, and gut physical barrier of intestinal epithelial cells, resulting in an increase growth performance of mice, which is mediated through activating GPR-43 signaling.

Neuroprotective Effects of Trehalose and Sodium Butyrate on Preformed Fibrillar Form of α-Synuclein-Induced Rat Model of Parkinson's Disease

Violina Kakoty, Sarathlal K C, Sunil Kumar Dubey, Chih-Hao Yang, Rajeev TaliyanPMID: 34197084 DOI: 10.1021/acschemneuro.1c00144

Abstract

Therapeutic options for Parkinson's disease (PD) are limited to a symptomatic approach, making it a global threat. Targeting aggregated alpha-synuclein (α-syn) clearance is a gold standard for ameliorating PD pathology, bringing autophagy into the limelight. Expression of autophagy related genes are under the regulation by histone modifications, however, its relevance in PD is yet to be established. Here, preformed fibrillar form (PFF) of α-syn was used to induce PD in wistar rats, which were thereafter subjected to treatment with trehalose (tre, 4g/kg, orally), a potent autophagy inducer and sodium butyrate (SB, 300 mg/kg, orally), a pan histone deacetylase inhibitor alone as well as in combination. The combination treatment significantly reduced motor deficits as evidenced after rotarod, narrow beam walk, and open field tests. Novel object location and recognition tests were performed to govern cognitive abnormality associated with advanced stage PD, which was overcome by the combination treatment. Additionally, with the combination, the level of pro-inflammatory cytokines were significantly reduced, along with elevated levels of dopamine and histone H3 acetylation. Further, mRNA analysis revealed that levels of certain autophagy related genes and proteins implicated in PD pathogenesis significantly improved after administration of both tre and SB. Immunofluorescence and H&E staining in the substantia nigra region mirrored a potential improvement after treatment with both tre and SB. Therefore, outcomes of the present study were adequate to prove that combinatorial efficacy with tre and SB may prove to be a formidable insight into ameliorating PD exacerbated by PFF α-syn as compared to its individual efficacy.Influence of packing material on the biofiltration of butyric acid: A comparative study from a physico-chemical, olfactometric and microbiological perspective

P Márquez, A M Herruzo-Ruiz, J A Siles, J Alhama, C Michán, M A MartínPMID: 34130131 DOI: 10.1016/j.jenvman.2021.113044

Abstract

The influence of bed material on the odor removal performance of a biofilter was studied. A compost-wood biofilter and a wood biofilter were treated with a gaseous stream contaminated with butyric acid and comparatively evaluated at pilot scale using olfactometric, physico-chemical and microbiological approaches. The variables analyzed in both biofilters were correlated with specific families of their microbiota composition. In addition to a higher nutrients content (nitrogen and phosphorus), the compost-wood biofilter registered maximum values in number of aerobic microorganisms (3.6·10CFU/g) and in aerobic microbiological activity (≈40 mg O

/g VS of cumulative oxygen demand at 20 h). This may explain the higher performance of this biofilter compared to the wood biofilter, withstanding odor loads of up to 1450 ou

/m

·s with odor removal efficiencies close to 100%. The analysis of the microbial community showed that Actinobacteria, particularly the mostly aerobic Microbacteriaceae family, might play an important role in butyric acid degradation and hence reduce odor impact. The multidisciplinary analysis carried out in this work could be a very useful strategy for the optimal design of biofiltration operations.

The Divergent Immunomodulatory Effects of Short Chain Fatty Acids and Medium Chain Fatty Acids

Qi Hui Sam, Hua Ling, Wen Shan Yew, Zhaohong Tan, Sharada Ravikumar, Matthew Wook Chang, Louis Yi Ann ChaiPMID: 34208638 DOI: 10.3390/ijms22126453

Abstract

Fatty acids are derived from diet and fermentative processes by the intestinal flora. Two to five carbon chain fatty acids, termed short chain fatty acids (SCFA) are increasingly recognized to play a role in intestinal homeostasis. However, the characteristics of slightly longer 6 to 10 carbon, medium chain fatty acids (MCFA), derived primarily from diet, are less understood. Here, we demonstrated that SCFA and MCFA have divergent immunomodulatory propensities. SCFA down-attenuated host pro-inflammatory IL-1β, IL-6, and TNFα response predominantly through the TLR4 pathway, whereas MCFA augmented inflammation through TLR2. Butyric (C4) and decanoic (C10) acid displayed most potent modulatory effects within the SCFA and MCFA, respectively. Reduction in TRAF3, IRF3 and TRAF6 expression were observed with butyric acid. Decanoic acid induced up-regulation of GPR84 and PPARγ and altered HIF-1α/HIF-2α ratio. These variant immune characteristics of the fatty acids which differ by just several carbon atoms may be attributable to their origins, with SCFA being primarily endogenous and playing a physiological role, and MCFA exogenously from the diet.Tributyltin(IV) Butyrate: A Novel Epigenetic Modifier with ER Stress- and Apoptosis-Inducing Properties in Colon Cancer Cells

Michela Giuliano, Claudia Pellerito, Adriana Celesia, Tiziana Fiore, Sonia EmanuelePMID: 34443600 DOI: 10.3390/molecules26165010

Abstract

Organotin(IV) compounds are a class of non-platinum metallo-conjugates exhibiting antitumor activity. The effects of different organotin types has been related to several mechanisms, including their ability to modify acetylation protein status and to promote apoptosis. Here, we focus on triorganotin(IV) complexes of butyric acid, a well-known HDAC inhibitor with antitumor properties. The conjugated compounds were synthesized and characterised by FTIR spectroscopy, multi-nuclear (H,

C and

Sn) NMR, and mass spectrometry (ESI-MS). In the triorganotin(IV) complexes, an anionic monodentate butyrate ligand was observed, which coordinated the tin atom on a tetra-coordinated, monomeric environment similar to ester. FTIR and NMR findings confirm this structure both in solid state and solution. The antitumor efficacy of the triorganotin(IV) butyrates was tested in colon cancer cells and, among them, tributyltin(IV) butyrate (BT2) was selected as the most efficacious. BT2 induced G2/M cell cycle arrest, ER stress, and apoptotic cell death. These effects were obtained using low concentrations of BT2 up to 1 μM, whereas butyric acid alone was completely inefficacious, and the parent compound TBT was poorly effective at the same treatment conditions. To assess whether butyrate in the coordinated form maintains its epigenetic effects, histone acetylation was evaluated and a dramatic decrease in acetyl-H3 and -H4 histones was found. In contrast, butyrate alone stimulated histone acetylation at a higher concentration (5 mM). BT2 was also capable of preventing histone acetylation induced by SAHA, another potent HDAC inhibitor, thus suggesting that it may activate HDACs. These results support a potential use of BT2, a novel epigenetic modulator, in colon cancer treatment.

Organic-waste-derived butyric acid-to-biodiesel supply-chain network: Strategic planning design using a deterministic snapshot model

Oseok Kwon, Jeehoon HanPMID: 34082344 DOI: 10.1016/j.jenvman.2021.112848

Abstract

An integrated optimization model for an organic-waste-derived butyric acid-to-butanol supply-chain network (BABSCN) is proposed to minimize the total network cost by simultaneously optimizing both strategic biodiesel production and waste management planning decisions. This model is useful for ensuring effective organic-waste provision for large-scale biodiesel production and waste management. The proposed mixed-integer linear-programming model optimizes the activities ranging from organic-waste preprocessing to butyric acid (BA), transportation of BA to biorefinery, butanol (BuOH) production and mixing with diesel to the distribution of biodiesel. This model is useful for forecasting organic-waste management biodiesel supply chains in South Korea in 2030. The case study results show that a total network cost of $US 3.16/gallon of B3 contains 3% BuOH from organic waste products combined with diesel. The biorefinery-related cost accounts for 98.3% of the total network cost, followed by the organic waste procurement cost (1.1%) and biodiesel distribution cost (0.6%). A scenario-based analysis shows that a 7%-BuOH increase in biodiesel increases the total network cost by 18.8%.Monitoring the Reaction of the Body State to Antibiotic Treatment against

Kiran Sankar Maiti, Alexander ApolonskiPMID: 34200454 DOI: 10.3390/molecules26113474

Abstract

The current understanding of deviations of human microbiota caused by antibiotic treatment is poor. In an attempt to improve it, a proof-of-principle spectroscopic study of the breath of one volunteer affected by a course of antibiotics foreradication was performed. Fourier transform spectroscopy enabled searching for the absorption spectral structures sensitive to the treatment in the entire mid-infrared region. Two spectral ranges were found where the corresponding structures strongly correlated with the beginning and end of the treatment. The structures were identified as methyl ester of butyric acid and ethyl ester of pyruvic acid. Both acids generated by bacteria in the gut are involved in fundamental processes of human metabolism. Being confirmed by other studies, measurement of the methyl butyrate deviation could be a promising way for monitoring acute gastritis and anti-

antibiotic treatment.

Resveratrol Butyrate Esters Inhibit Obesity Caused by Perinatal Exposure to Bisphenol A in Female Offspring Rats

Ming-Kuei Shih, You-Lin Tain, Yu-Wei Chen, Wei-Hsuan Hsu, Yao-Tsung Yeh, Sam K C Chang, Jin-Xian Liao, Chih-Yao HouPMID: 34209270 DOI: 10.3390/molecules26134010

Abstract

Resveratrol butyrate esters (RBE) are derivatives of resveratrol (RSV) and butyric acid and exhibit biological activity similar to that of RSV but with higher bioavailability. The aim of this study was designed as an animal experiment to explore the effects of RBE on the serum biochemistry, and fat deposits in the offspring rats exposed to bisphenol A (BPA), along with the growth and decline of gut microbiota. We constructed an animal model of perinatal Bisphenol A (BPA) exposure to observe the effects of RBE supplementation on obesity, blood lipids, and intestinal microbiota in female offspring rats. Perinatal exposure to BPA led to weight gain, lipid accumulation, high levels of blood lipids, and deterioration of intestinal microbiota in female offspring rats. RBE supplementation reduced the weight gain and lipid accumulation caused by BPA, optimised the levels of blood lipids, significantly reduced the Firmicutes/Bacteroidetes (F/B) ratio, and increased and decreased the abundance of S24-7 and Lactobacillus, respectively. The analysis of faecal short-chain fatty acid (SCFA) levels revealed that BPA exposure increased the faecal concentration of acetate, which could be reduced via RBE supplementation. However, the faecal concentrations of propionate and butyrate were not only significantly lower than that of acetate, but also did not significantly change in response to BPA exposure or RBE supplementation. Hence, RBE can suppress BPA-induced obesity in female offspring rats, and it demonstrates excellent modulatory activity on intestinal microbiota, with potential applications in perinatological research.Sodium Butyrate More Effectively Mitigates the Negative Effects of High-Concentrate Diet in Dairy Cows than Sodium

Yongjiang Wu, Yawang Sun, Ruiming Zhang, Tianle He, Guohao Huang, Ke Tian, Junhui Liu, Juncai Chen, Guozhong DongPMID: 34069117 DOI: 10.3390/toxins13050352

Abstract

The present study was aimed at investigating the effects of sodium butyrate and sodium-hydroxybutyrate on lactation and health of dairy cows fed a high-concentrate (HC) diet. Eighty mid-lactation dairy cows with an average milk yield of 33.75 ± 5.22 kg/d were randomly allocated to four groups (

= 20 per group) and were fed either a low-concentrate (LC) diet, a HC diet, the HC diet with 1% sodium butyrate (HCSB), or the HC diet with 1% sodium

-hydroxybutyrate (HCHB). The feeding trial lasted for 7 weeks, with a 2-week adaptation period and a 5-week measurement period, and the trial started from 96 ± 13 d in milk. Sodium butyrate supplementation delayed the decline in milk production and improved milk synthesis efficiency and milk fat content. Additionally, it decreased the proinflammatory cytokines and acute phase proteins (APPs) in plasma, the leucocytes in blood, the somatic cell count (SCC) in milk, and the gene expression of pattern recognition receptors (PRRs) and proinflammatory cytokines in the mammary gland, due to decreasing the contents of bacterial cell wall components (lipopolysaccharide, LPS; peptidoglycan, PGN; and lipoteichoic acid, LTA) in the rumen and plasma, compared with the HC diet. Sodium

-hydroxybutyrate supplementation also improved milk yield, milk synthesis efficiency and milk fat content and partially reduced the adverse effects caused by the HC diet, but it had no effect on decreasing bacterial cell wall components in the rumen and plasma, compared with the HC diet. Collectively, both sodium butyrate and sodium

-hydroxybutyrate mitigated the negative effects of HC diet on lactation and health of dairy cows, with sodium butyrate being more effective than sodium

-hydroxybutyrate.

Administration of

Yu-Ping Hsiao, Hsiao-Ling Chen, Jen-Ning Tsai, Meei-Yn Lin, Jiunn-Wang Liao, Meng-Syuan Wei, Jiunn-Liang Ko, Chu-Chyn OuPMID: 34444952 DOI: 10.3390/nu13082792

Abstract

Cisplatin-induced nephrotoxicity is associated with gut microbiota disturbance. The present study aimed to investigate whether supplementation ofand

(LCs) had a protective effect on cisplatin-induced nephrotoxicity through reconstruction of gut microbiota. Wistar rats were given different treatments: control, cisplatin (Cis), cisplatin +

and

(Cis+LCs), and

and

(LCs). We observed that cisplatin-treated rats supplemented with LCs exhibited significantly decreased renal inflammation (KIM-1, F4/80, and MPO), oxidative stress, fibrosis (collagen IV, fibronectin, and a-SMA), apoptosis, concentration of blood endotoxin and indoxyl sulfate, and increased fecal butyric acid production compared with those without supplementation. In addition, LCs improved the cisplatin-induced microbiome dysbiosis by maintaining a healthy gut microbiota structure and diversity; depleting

and the

family; and enriching probiotic

,

,

, and

. Moreover, the LCs intervention alleviated the cisplatin-induced intestinal epithelial barrier impairment. This study indicated LCs probiotic serves as a mediator of the gut-kidney axis in cisplatin-induced nephrotoxicity to restore the intestinal microbiota composition, thereby suppressing uremic toxin production and enhancing butyrate production. Furthermore, the renoprotective effect of LCs is partially mediated by increasing the anti-inflammatory effects and maintaining the integrity of the intestinal barrier.